

Tuberculostearic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tuberculostearic acid*

Cat. No.: *B146152*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculostearic acid (TSA), a 10-methyloctadecanoic acid, is a signature lipid component of *Mycobacterium tuberculosis* and other related actinomycetes. First isolated in the early 20th century, this branched-chain fatty acid has since been the subject of extensive research, revealing its crucial roles in the structural integrity of the mycobacterial cell envelope and its utility as a diagnostic biomarker for tuberculosis. This document provides an in-depth overview of the discovery, history, biosynthesis, and physiological function of **tuberculostearic acid**. It further details its application in modern diagnostics and presents key experimental methodologies for its detection and analysis.

Introduction

The unique and complex cell envelope of *Mycobacterium tuberculosis* is a key factor in its pathogenesis and resilience. Comprising a significant proportion of lipids, this barrier contributes to the bacterium's intrinsic resistance to antibiotics and the host immune response. [1][2][3][4] Among the myriad of lipid species, **tuberculostearic acid** stands out as a characteristic component.[4][5] This technical guide serves as a comprehensive resource for professionals in the fields of tuberculosis research and drug development, offering a detailed exploration of this important biomolecule.

Discovery and History

Tuberculostearic acid was first isolated from *Mycobacterium tuberculosis* in 1927.^[6] The pioneering work of R. G. Anderson and his colleagues in the 1930s led to the characterization of this novel fatty acid, which they named for its origin.^[7] Initially, its precise structure remained elusive, but it was correctly identified as 10-methyloctadecanoic acid. Subsequent research has solidified its status as a hallmark of mycobacteria and a select group of other bacteria.^[7]

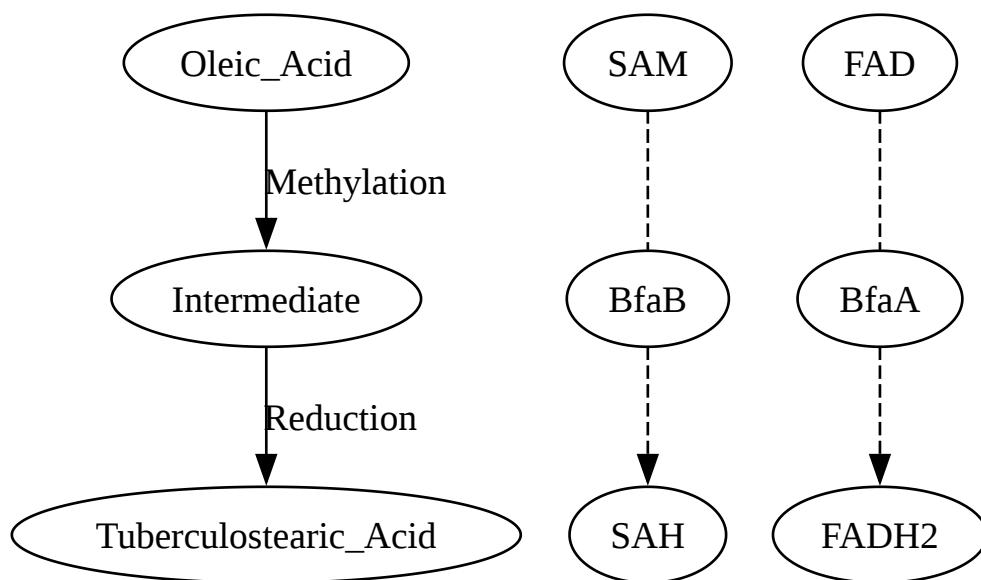
Chemical Structure and Properties

Tuberculostearic acid is a saturated fatty acid with a methyl group at the C-10 position of an octadecanoic acid backbone.^[8] The naturally occurring enantiomer is (R)-10-methyloctadecanoic acid.^{[7][9]}

Key Chemical Properties:

Property	Value
Molecular Formula	C ₁₉ H ₃₈ O ₂ ^[8]
Molar Mass	298.50 g/mol ^[6]
IUPAC Name	(10R)-10-methyloctadecanoic acid ^[10]
CAS Number	542-47-2 ^[8]
Appearance	Waxy solid
Solubility	Soluble in organic solvents, insoluble in water

Biosynthesis of Tuberculostearic Acid


The biosynthesis of **tuberculostearic acid** is a two-step enzymatic process that utilizes oleic acid as its precursor.^{[11][12]} This pathway involves a methyltransferase and an oxidoreductase.

Key Enzymes and Steps:

- Methylation of Oleic Acid: The process is initiated by the methylation of an oleoyl-group containing phospholipid. The enzyme BfaB, an S-adenosyl-L-methionine (SAM)-dependent

methyltransferase, catalyzes the transfer of a methyl group from SAM to the double bond of oleic acid, forming a 10-methylene stearate intermediate.[11][12] The gene *cfa* has been identified as encoding an essential methyltransferase for this step.[1][2][13]

- Reduction of the Methylene Intermediate: The intermediate, 10-methylene stearate, is then reduced to 10-methyloctadecanoic acid (**tuberculostearic acid**). This reduction is catalyzed by BfaA, a flavin adenine dinucleotide (FAD)-binding oxidoreductase.[11]

[Click to download full resolution via product page](#)

Physiological Role in *Mycobacterium tuberculosis*

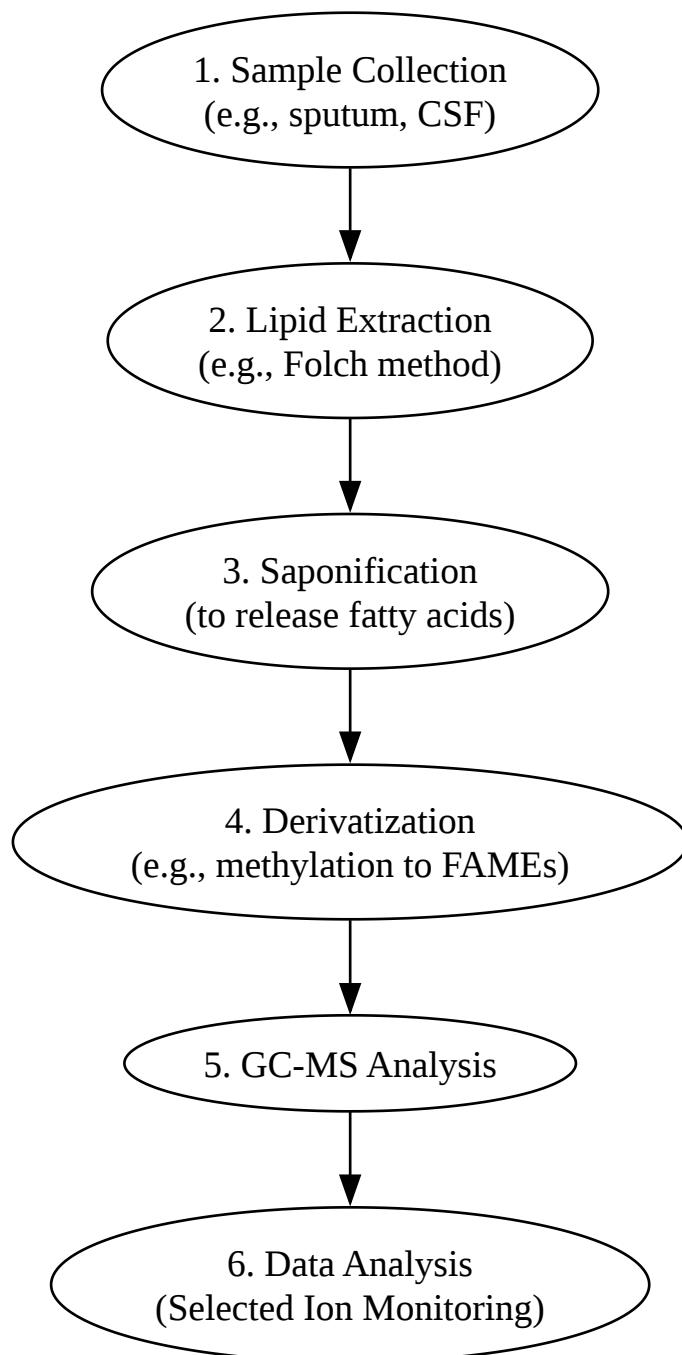
Tuberculostearic acid is a crucial component of the mycobacterial cell envelope, where it can constitute up to 20% of the total fatty acids.[4][11] It is found esterified to major membrane phospholipids and is a component of lipoarabinomannan (LAM), a key lipoglycan in the mycobacterial cell wall.[4][11]

Recent research has highlighted its role in controlling the lateral organization of the plasma membrane, specifically the intracellular membrane domain (IMD).[1][2][13] The IMD is a discrete region within the plasma membrane, and its proper formation and localization are critical for mycobacterial growth and response to stress.[1][2][13] The biosynthesis of **tuberculostearic acid** from oleic acid is directly linked to the maintenance of this membrane partitioning.[13]

Tuberculostearic Acid as a Diagnostic Biomarker

The absence of **tuberculostearic acid** in human tissues makes it an excellent biomarker for the presence of mycobacteria.^{[5][7][14]} Its detection in clinical samples offers a rapid and specific method for diagnosing tuberculosis, including paucibacillary forms like tuberculous meningitis.^{[9][15]}

Diagnostic Applications and Performance:


Clinical Specimen	Diagnostic Test	Sensitivity	Specificity	Reference
Sputum	GC-MS/SIM	>95% (smear-positive)	>99%	[7][9]
~95% (smear-negative, culture-positive)	[9]			
Cerebrospinal Fluid (CSF)	GC-MS/SIM	High	High	[15]
Pleural Effusion	GC-MS	54%	80%	[14]

More recently, **tuberculostearic acid**-containing phosphatidylinositols (PIs) have been investigated as markers for bacterial load and for monitoring the efficacy of anti-tuberculosis therapy.^{[16][17]}

Experimental Protocols

The gold standard for the detection and quantification of **tuberculostearic acid** in clinical and research samples is gas chromatography-mass spectrometry (GC-MS).

General Workflow for GC-MS Analysis of Tuberculostearic Acid:

[Click to download full resolution via product page](#)

Detailed Methodological Steps:

- Sample Preparation and Lipid Extraction:
 - Clinical specimens (e.g., sputum, CSF) are collected and pre-treated (e.g., decontamination for sputum).

- Total lipids are extracted using established methods, such as the Folch extraction (chloroform:methanol, 2:1 v/v).
- Saponification and Fatty Acid Methyl Ester (FAME) Preparation:
 - The extracted lipids are saponified using a strong base (e.g., NaOH in methanol) to release the fatty acids from their ester linkages.
 - The free fatty acids are then derivatized to their methyl esters (FAMEs) using a methylating agent (e.g., BF3-methanol or diazomethane). This step increases the volatility of the fatty acids for GC analysis.
- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
 - The FAMEs are separated on a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
 - The separated compounds are then introduced into a mass spectrometer for detection.
- Selected Ion Monitoring (SIM):
 - For enhanced sensitivity and specificity, the mass spectrometer is operated in the selected ion monitoring (SIM) mode.
 - The characteristic ions of the methyl ester of **tuberculostearic acid** are monitored. The molecular ion (m/z 312) and a key fragment ion (m/z 167), which is indicative of the methyl branch at the C-10 position, are typically used for identification and quantification.[\[7\]](#)

Conclusion and Future Perspectives

Tuberculostearic acid remains a molecule of significant interest in the field of mycobacteriology. Its well-defined role in the physiology of *M. tuberculosis* and its utility as a diagnostic biomarker underscore its importance. Future research may focus on leveraging its biosynthetic pathway as a novel drug target. Furthermore, advancements in mass spectrometry techniques could lead to even more sensitive and rapid point-of-care diagnostic tests based on the detection of **tuberculostearic acid** and its derivatives, aiding in the global effort to control tuberculosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [biorxiv.org](https://www.biorxiv.org) [biorxiv.org]
- 2. Tuberculostearic Acid Controls Mycobacterial Membrane Compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycobacteria-derived biomarkers for tuberculosis diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tuberculostearic acid | 542-47-2 | Benchchem [benchchem.com]
- 5. Human Metabolome Database: Showing metabocard for Tuberculostearic acid (HMDB0004085) [hmdb.ca]
- 6. Tuberculostearic acid - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Tuberculostearic acid | C19H38O2 | CID 65037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Diagnosis of pulmonary tuberculosis by detection of tuberculostearic acid in sputum by using gas chromatography-mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tuberculostearic acid, (R)- | C19H38O2 | CID 9601092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. frontiersin.org [frontiersin.org]
- 13. journals.asm.org [journals.asm.org]
- 14. The diagnostic value of tuberculostearic acid in tuberculous pleural effusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diagnosis of tuberculous meningitis by detection of tuberculostearic acid in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Tuberculostearic Acid-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Tuberculostearic Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b146152#discovery-and-history-of-tuberculostearic-acid\]](https://www.benchchem.com/product/b146152#discovery-and-history-of-tuberculostearic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com